Nilgirine

Description

Structure

3D Structure

Properties

IUPAC Name |

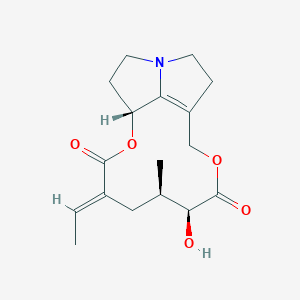

(1R,4E,6R,7S)-4-ethylidene-7-hydroxy-6-methyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11(17)-ene-3,8-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-3-11-8-10(2)15(19)17(21)22-9-12-4-6-18-7-5-13(14(12)18)23-16(11)20/h3,10,13,15,19H,4-9H2,1-2H3/b11-3+/t10-,13-,15+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDPLWCMWMJVFE-BZOJOEQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=C3C(CCN3CC2)OC1=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@H](C(=O)OCC2=C3[C@@H](CCN3CC2)OC1=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21009-05-2 |

Source

|

| Record name | Nilgirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021009052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Quest for Nilgirine: Unveiling a Phantom Compound

A comprehensive search of scientific literature and chemical databases has yielded no evidence of a compound named "Nilgirine." This inquiry, aimed at developing an in-depth technical guide for its discovery and isolation, has instead highlighted a critical gap in the available information, effectively categorizing "this compound" as a phantom compound in the current scientific landscape.

For researchers, scientists, and drug development professionals, the starting point of any new therapeutic agent is its discovery and characterization. The initial request for a detailed whitepaper on "this compound," complete with quantitative data, experimental protocols, and signaling pathway diagrams, presupposed its existence as a known natural product. However, extensive searches have failed to identify any peer-reviewed studies, patents, or database entries that mention a compound with this name.

-

Summarize Quantitative Data: No data on yield, purity, spectral analysis (NMR, Mass Spectrometry, etc.), or biological activity exists to be tabulated.

-

Provide Experimental Protocols: The specific solvents, chromatographic techniques, and analytical methods used for its extraction and purification remain unknown.

-

Create Visual Diagrams: There are no described signaling pathways, experimental workflows, or logical relationships associated with "this compound" to be visualized using Graphviz or any other tool.

The name itself, "this compound," might be a misspelling of another known compound or a novel, yet-to-be-published discovery. For instance, the Nilgiri Biosphere Reserve in India is a biodiversity hotspot, and numerous bioactive compounds are extracted from plants in this region. It is plausible that a compound of interest exists but is known by a different name. One example of a plant from this region is Artemisia nilagirica, from which various terpenoids have been isolated, but none are named "this compound".[1]

Until "this compound" is formally described in scientific literature, with its structure elucidated and its plant source identified, the creation of a technical guide on its discovery and isolation remains an impossibility. Researchers interested in this potential compound are encouraged to verify the name and search for primary literature that may have been missed or was recently published. In the absence of such information, the journey to understand "this compound" cannot yet begin.

References

Unraveling the Intricacies of Pyrrolizidine Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) represent a large and structurally diverse class of secondary metabolites found in numerous plant species. Their biosynthesis is a complex process of significant interest due to their roles in plant defense and their potential toxicity to humans and livestock. This technical guide provides an in-depth exploration of the core biosynthetic pathway of PAs, with a focus on the enzymatic steps, precursor molecules, and key intermediates. Detailed experimental protocols for studying this pathway are also provided, along with a compilation of relevant quantitative data to support further research and development in this field.

The Core Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of pyrrolizidine alkaloids can be broadly divided into two main parts: the formation of the characteristic bicyclic necine base and the synthesis of the necic acid moiety, which esterifies the necine base to form the final alkaloid. The pathway for the necine base is highly conserved, while the biosynthesis of the necic acid is more varied, leading to the vast structural diversity of PAs.[1]

Biosynthesis of the Necine Base

The journey to the necine base begins with amino acids, primarily L-arginine and L-ornithine.[2] These primary metabolites are converted to putrescine, a key symmetrical intermediate.[3] The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by the enzyme homospermidine synthase (HSS).[4][5] HSS is a pivotal enzyme that has evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism.[4][6]

Following the formation of homospermidine, a series of oxidation and cyclization reactions occur.[7] While the exact enzymatic machinery for these subsequent steps is not fully elucidated, it is understood that homospermidine undergoes oxidation, likely by a copper-dependent diamine oxidase, to form a dialdehyde intermediate.[8] This intermediate then cyclizes to form the pyrrolizidine ring system.[9] Further enzymatic modifications, such as hydroxylation and desaturation, lead to the various necine bases, with retronecine being one of the most common.[2]

Biosynthesis of the Necic Acid Moiety

The necic acids are typically derived from amino acids, with L-isoleucine being a common precursor for the C10 dicarboxylic necic acids like senecic acid.[8] The biosynthesis of these acids involves a series of complex enzymatic reactions that are specific to the particular necic acid being produced. For example, the formation of senecic acid involves the condensation of two molecules of L-isoleucine.[8]

Esterification: The Final Step

The final step in the biosynthesis of many PAs is the esterification of the necine base with the necic acid. This reaction links the two parts of the molecule, resulting in the formation of the mature pyrrolizidine alkaloid, such as senecionine, which is an ester of retronecine and senecic acid.[2]

Quantitative Data on Pyrrolizidine Alkaloid Biosynthesis

The study of PA biosynthesis has yielded valuable quantitative data, particularly concerning the key enzyme homospermidine synthase (HSS). The tables below summarize some of the key findings from various studies.

Table 1: Specific Activities of Homospermidine Synthase (HSS) and Deoxyhypusine Synthase (DHS) from Senecio vernalis

| Enzyme | Substrate(s) | Specific Activity (pkat/mg protein) | Reference |

| HSS | Putrescine + Spermidine | 1,450 | [4] |

| DHS | Putrescine + Spermidine | 1,380 | [4] |

| HSS | eIF5A precursor | Not detectable | [4] |

| DHS | eIF5A precursor | 1,520 | [4] |

Table 2: Kinetic Properties of Homospermidine Synthase from Blastochloris viridis

| Substrate | KM (mM) | Vmax (U/mg) | kcat (s-1) | kcat/KM (s-1mM-1) | Reference |

| 1,3-Diaminopropane | 0.85 ± 0.04 | 10.2 ± 0.2 | 8.72 | 10.26 | [2] |

| Putrescine | 0.79 ± 0.03 | 10.5 ± 0.2 | 8.97 | 11.35 | [2] |

Experimental Protocols

Isotopic Labeling Studies to Elucidate the Biosynthetic Pathway

Isotopic labeling has been a cornerstone in deciphering the PA biosynthetic pathway.[8] By feeding plants with precursors labeled with stable or radioactive isotopes (e.g., ¹³C, ¹⁴C, ¹⁵N), researchers can trace the incorporation of these labels into the final alkaloid products.

a. Preparation and Administration of Labeled Precursors:

-

Precursor Selection: Choose a labeled precursor based on the hypothesized pathway. For necine base biosynthesis, [1,4-¹⁴C]putrescine is a common choice.[9]

-

Plant Material: Utilize young, actively growing plants (e.g., Senecio vulgaris root cultures) for optimal uptake and metabolism.[3]

-

Administration: Dissolve the labeled precursor in a sterile aqueous solution. Administer the solution to the plants through various methods such as hydroponic feeding, stem injection, or direct application to the root system.[9]

b. Extraction and Purification of Pyrrolizidine Alkaloids:

-

Harvesting: After a designated incubation period (e.g., 24-48 hours), harvest the plant material.

-

Extraction: Homogenize the plant tissue in an acidic methanol or ethanol solution (e.g., 1% tartaric acid in methanol) to extract the alkaloids in their salt form.[10] The use of an ultrasonic bath can enhance extraction efficiency.[11]

-

Purification:

c. Analysis of Labeled Alkaloids:

-

Chromatographic Separation: Separate the individual alkaloids using high-performance liquid chromatography (HPLC).[12]

-

Detection and Quantification:

-

For radioactive labels (e.g., ¹⁴C), use a scintillation counter to measure the radioactivity in the HPLC fractions corresponding to the alkaloids.

-

For stable isotopes (e.g., ¹³C, ¹⁵N), utilize nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) to determine the position and extent of label incorporation.[5][8]

-

Enzyme Assay for Homospermidine Synthase (HSS)

This assay measures the activity of HSS by quantifying the formation of homospermidine from its substrates, putrescine and spermidine.

a. Enzyme Preparation:

-

Extract total protein from the relevant plant tissue (e.g., roots of Senecio vernalis).[13]

-

Purify HSS from the crude protein extract using standard chromatographic techniques if necessary.

b. Reaction Mixture:

Prepare the following reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 9.0):[2]

c. Reaction Conditions:

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).[2]

-

Terminate the reaction, for example, by adding a strong acid.

d. Product Detection and Quantification:

-

The product, homospermidine, can be derivatized to allow for detection.

-

Quantify the amount of homospermidine produced using HPLC analysis.[2]

References

- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rational engineering of homospermidine synthase for enhanced catalytic efficiency toward spermidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic links between the biosynthesis of pyrrolizidine alkaloids and polyamines in root cultures of Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Homospermidine synthase, the first pathway-specific enzyme of pyrrolizidine alkaloid biosynthesis, evolved from deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. repository.up.ac.za [repository.up.ac.za]

- 9. pubcompare.ai [pubcompare.ai]

- 10. researchgate.net [researchgate.net]

- 11. bfr.bund.de [bfr.bund.de]

- 12. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates [mdpi.com]

- 13. Cell-specific expression of homospermidine synthase, the entry enzyme of the pyrrolizidine alkaloid pathway in Senecio vernalis, in comparison with its ancestor, deoxyhypusine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Nilgirine-Like Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nilgirine is a pyrrolizidine alkaloid (PA) belonging to the senecionine-type, a class of secondary metabolites known for their significant biological activities, including hepatotoxicity. This technical guide provides an in-depth overview of the natural sources of this compound and structurally related compounds. It summarizes the distribution of these alkaloids in the plant kingdom, with a focus on the Crotalaria genus. The document details quantitative data on alkaloid content, outlines experimental protocols for extraction and analysis, and visualizes the biosynthetic and toxicological pathways associated with these compounds. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, toxicology, and drug development.

Natural Sources of this compound and Related Pyrrolizidine Alkaloids

This compound is primarily found in plants of the genus Crotalaria (family Fabaceae). The name "this compound" suggests a geographical association with the Nilgiri Biosphere Reserve in Southern India, a region known for its rich biodiversity, including various Crotalaria species.

The primary documented sources of this compound are:

-

Crotalaria lanceolata : This species is a known producer of this compound and other related pyrrolizidine alkaloids.

-

Crotalaria pallida (synonymous with Crotalaria mucronata): This species has been identified as containing this compound, alongside other PAs like usaramine and integerrimine.[1][2]

-

Crotalaria naragutensis : Research has indicated the presence of this compound in the seeds and seed pods of this plant.

While this compound itself has been specifically identified in these species, it is important to consider the broader context of pyrrolizidine alkaloids. PAs are widespread and have been identified in over 6,000 plant species, predominantly within the families Asteraceae (tribes Senecioneae and Eupatorieae), Boraginaceae, and Fabaceae (notably the genus Crotalaria). Therefore, other Crotalaria species found in the Nilgiris region and beyond are potential, yet unconfirmed, sources of this compound or similar compounds.

Quantitative Data on Alkaloid Content

The concentration of pyrrolizidine alkaloids can vary significantly depending on the plant species, the part of the plant, the developmental stage, and environmental conditions. The seeds are often the primary site of PA accumulation.

The following table summarizes the available quantitative data for the total dehydropyrrolizidine alkaloid (DHPA) content in the seeds of Crotalaria species known to contain this compound. It is important to note that these values represent the total toxic PA content, of which this compound is a component.

| Plant Species | Plant Part | Total Dehydropyrrolizidine Alkaloid (DHPA) Content (% of dry weight) | Other Major PAs Present |

| Crotalaria pallida | Seeds | 0.0737%[2] | Usaramine, Integerrimine[1][2] |

| Crotalaria lanceolata | Seeds | 0.091%[2] | - |

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids from Crotalaria Seeds

The following is a generalized protocol for the extraction of pyrrolizidine alkaloids from Crotalaria seeds, which can be adapted for the specific isolation of this compound.

Materials:

-

Dried seeds of Crotalaria sp.

-

Methanol

-

Sulfuric acid (H₂SO₄), 1 M

-

Zinc dust

-

Ammonia solution (NH₄OH), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Grinding: Grind the dried seeds to a fine powder using a laboratory mill.

-

Defatting (Optional but Recommended): Extract the ground seed powder with n-hexane to remove lipids, which can interfere with subsequent extraction steps. Discard the hexane extract.

-

Acidic Extraction:

-

Macerate the defatted seed powder in methanol containing 1% sulfuric acid (v/v) for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and repeat the extraction on the plant residue two more times.

-

Combine the acidic methanol extracts.

-

-

Reduction of N-oxides:

-

Concentrate the combined extract under reduced pressure using a rotary evaporator.

-

To the concentrated aqueous-acidic solution, add zinc dust in small portions with stirring to reduce any PA N-oxides to their corresponding tertiary amine bases. The reaction can be monitored by TLC.

-

Filter the solution to remove the excess zinc dust.

-

-

Liquid-Liquid Extraction:

-

Make the acidic solution alkaline (pH 9-10) by the dropwise addition of concentrated ammonia solution.

-

Extract the alkaline solution three times with dichloromethane.

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.

-

-

Concentration: Evaporate the dichloromethane under reduced pressure to obtain the crude alkaloid extract.

-

Purification (Optional): The crude extract can be further purified using Solid Phase Extraction (SPE) or column chromatography on silica gel or alumina.

Analytical Method for Quantification: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of pyrrolizidine alkaloids.

Instrumentation:

-

HPLC system with a C18 reversed-phase column.

-

Tandem mass spectrometer with an electrospray ionization (ESI) source.

Typical Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the protonated molecule [M+H]⁺ of the target alkaloid) and monitoring specific fragment ions. The transition from the precursor to the fragment ion is highly specific to the analyte.

Quantification:

-

A calibration curve is generated using a certified reference standard of the target alkaloid (if available).

-

For this compound, if a pure standard is not commercially available, quantification can be performed relative to a closely related structural analogue with a known concentration, or as part of the total PA content calibrated against a common PA like retrorsine or senecionine.

Visualization of Pathways

Biosynthesis of Senecionine-Type Pyrrolizidine Alkaloids

The biosynthesis of senecionine-type alkaloids, such as this compound, involves the convergence of two main pathways: the formation of the necine base and the synthesis of the necic acid. The necine base, retronecine, is derived from the amino acids arginine or ornithine. The necic acid portion of senecionine is derived from two molecules of isoleucine.[3]

References

Unveiling the Structural Nuances of Novel Pyrrolizidine Alkaloids: A Spectroscopic Data Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data of recently discovered pyrrolizidine alkaloids (PAs), offering a crucial resource for researchers, scientists, and professionals in drug development. The focus is on the detailed interpretation of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, supplemented by comprehensive experimental protocols for the isolation and characterization of these compounds. This document aims to facilitate the unambiguous identification and structural elucidation of new PA entities, which is paramount for both understanding their biological activities and assessing their toxicological profiles.

Core Spectroscopic Data of Novel Pyrrolizidine Alkaloids

The structural elucidation of novel pyrrolizidine alkaloids relies heavily on a suite of spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides the elemental composition, while a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments reveals the intricate details of the molecular framework and stereochemistry. Here, we present the spectroscopic data for Sclerwalins A and B, two novel pyrrolizidine alkaloids isolated from the seeds of Scleropyrum wallichianum.

Sclerwalin A

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Molecular Formula: C₁₅H₂₁NO₅

-

Measured m/z: 312.1492 [M+H]⁺ (Calculated for C₁₅H₂₂NO₅, 312.1498)

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Sclerwalin A were acquired in CDCl₃ at 600 MHz and 150 MHz, respectively. The assignments were confirmed by a suite of 2D NMR experiments including HSQC, HMBC, and ¹H-¹H COSY.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 133.0 | 5.80 (brs) |

| 2 | 131.2 | |

| 3 | 61.5 | 3.52 (m), 3.95 (m) |

| 5 | 54.3 | 2.68 (m), 3.35 (m) |

| 6 | 34.2 | 2.05 (m), 2.20 (m) |

| 7 | 76.0 | 4.35 (m) |

| 8 | 78.9 | 4.85 (m) |

| 9 | 62.1 | 4.20 (d, 11.8), 4.75 (d, 11.8) |

| 1' | 167.5 | |

| 2' | 128.9 | |

| 3' | 138.5 | 6.85 (q, 7.1) |

| 4' | 15.9 | 1.85 (d, 7.1) |

| 5' | 12.5 | 1.80 (s) |

Sclerwalin B

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

-

Molecular Formula: C₁₅H₂₁NO₅

-

Measured m/z: 312.1493 [M+H]⁺ (Calculated for C₁₅H₂₂NO₅, 312.1498)

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Sclerwalin B were acquired in CDCl₃ at 600 MHz and 150 MHz, respectively. The assignments were corroborated using HSQC, HMBC, and ¹H-¹H COSY experiments.

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | 133.2 | 5.82 (brs) |

| 2 | 131.0 | |

| 3 | 61.8 | 3.55 (m), 3.98 (m) |

| 5 | 54.5 | 2.70 (m), 3.38 (m) |

| 6 | 34.5 | 2.08 (m), 2.23 (m) |

| 7 | 76.3 | 4.38 (m) |

| 8 | 79.1 | 4.88 (m) |

| 9 | 62.4 | 4.23 (d, 12.0), 4.78 (d, 12.0) |

| 1' | 167.8 | |

| 2' | 129.1 | |

| 3' | 138.8 | 6.88 (q, 7.0) |

| 4' | 16.1 | 1.87 (d, 7.0) |

| 5' | 12.8 | 1.82 (s) |

Experimental Protocols

Isolation of Sclerwalins A and B

The following protocol outlines the general procedure for the extraction and isolation of Sclerwalins A and B from the seeds of Scleropyrum wallichianum.

Spectroscopic Analysis

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CDCl₃: δH 7.26, δC 77.16) as internal standards. Coupling constants (J) are given in Hertz (Hz). HRESIMS data were obtained on an Agilent 6545 Q-TOF mass spectrometer.

Logical Framework for Novel Pyrrolizidine Alkaloid Discovery

The discovery and characterization of novel pyrrolizidine alkaloids follow a systematic and logical progression of scientific inquiry. This process begins with the collection and extraction of biological material and culminates in the deposition of structural and spectroscopic data into scientific literature and databases.

This guide serves as a foundational reference for the spectroscopic properties of novel pyrrolizidine alkaloids. The detailed data and protocols provided herein are intended to accelerate the research and development efforts within the scientific community focused on natural product chemistry and drug discovery.

Pyrrolizidine Alkaloid Pharmacology: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the pharmacology of pyrrolizidine alkaloids (PAs), a diverse group of naturally occurring toxins with significant implications for human and animal health. This document details their mechanisms of action, toxicological profiles, and emerging therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Introduction to Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are secondary metabolites produced by thousands of plant species worldwide, notably in the families Boraginaceae, Asteraceae (Compositae), and Fabaceae (Leguminosae).[1][2] It is estimated that approximately 3% of the world's flowering plants contain these compounds.[3] Historically, plants containing PAs have been used in traditional medicine; however, their consumption is now recognized as a significant health risk to both humans and livestock due to their potential for causing severe toxicity.[3]

The basic chemical structure of PAs consists of a necine base, which is a pyrrolizidine ring system. This base is often esterified with one or more necic acids. The presence of a double bond at the 1,2-position of the necine base is a critical structural feature for the toxicity of most PAs.[1] PAs can be classified into four main types based on their necine base: retronecine, heliotridine, otonecine, and platynecine. Unsaturated PAs, such as the retronecine and heliotridine types, are generally associated with significant toxicity, while saturated PAs of the platynecine type are considered non-toxic.[1]

Quantitative Toxicological and Pharmacological Data

The biological effects of pyrrolizidine alkaloids are highly dependent on their chemical structure. The following tables summarize key quantitative data related to their toxicity and pharmacological activities.

Table 1: Acute Toxicity (LD50) of Selected Pyrrolizidine Alkaloids in Rodents

| Pyrrolizidine Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Senecionine | Rodent | - | 65 | [1] |

| Retrorsine | Rat | Intraperitoneal (i.p.) | 34 | [2] |

| Rat | Intravenous (i.v.) | 38 | [2] | |

| Mouse | Intravenous (i.v.) | 59 | [2] | |

| Monocrotaline | Rat | Oral | 66 | [4] |

| Rat | Intravenous (i.v.) | 92 | [4] | |

| Mouse | Intraperitoneal (i.p.) | 259 | [4] | |

| Lasiocarpine | Rat | Oral | 150 | [5] |

| Rat | Intraperitoneal (i.p.) | 78 | [5] | |

| Heliotrine | Rat (male) | Intraperitoneal (i.p.) | 296 | |

| Rat (female) | Intraperitoneal (i.p.) | 478 |

Table 2: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint | Value (µM) | Reference(s) |

| Lasiocarpine | HepG2-CYP3A4 | Cytotoxicity | EC50 (24h) | 12.6 | [6] |

| Seneciphylline | HepG2-CYP3A4 | Cytotoxicity | EC50 (24h) | 26.2 | [6] |

| Retrorsine | HepG2-CYP3A4 | Genotoxicity (γH2AX) | >2-fold induction | 0.05 | [6] |

| Lasiocarpine | HepG2-CYP3A4 | Genotoxicity (γH2AX) | >2-fold induction | 1.3 | [6] |

| Heliotrine | HepG2-CYP3A4 | Genotoxicity (γH2AX) | >2-fold induction | 10 | [6] |

Table 3: Pharmacological Activities (IC50) of Selected Pyrrolizidine Alkaloids

| Activity | Pyrrolizidine Alkaloid(s) | Target/Assay | IC50 Value(s) | Reference(s) |

| Anti-inflammatory | ||||

| Heliotrine | NO production (RAW 264.7 cells) | 52.4 µM | ||

| Heliotrine N-oxide | NO production (RAW 264.7 cells) | 85.1 µM | ||

| 7-Angeloylsincamidine N-oxide | NO production (RAW 264.7 cells) | 105.1 µM | ||

| Europine | NO production (RAW 264.7 cells) | 7.9 µM | ||

| Nervosine I, II, III, IV, V, VI, Paludosine, Auriculine | NO production (RAW 264.7 cells) | 2.16–38.25 µM | ||

| Antimicrobial | ||||

| PA-1 (synthetic) | S. epidermidis, S. aureus, B. subtilis, E. coli, P. vulgaris, P. aeruginosa, A. niger, C. albicans | MIC: 0.0039–0.025 mg/mL | ||

| Usaramine | Biofilm formation (S. epidermidis) | ~50% inhibition at 1 mg/mL | [2] | |

| Anticancer | ||||

| Lycopsamine | Antiproliferative (A549 lung cancer cells) | Dose-dependent | ||

| Indicine N-oxide | Proliferation (various cancer cell lines) | 46–100 µM | ||

| Acetylcholinesterase Inhibition | ||||

| 7-O-angeloyllycopsamine N-oxide | AChE inhibition | 0.275–0.769 mM | [2] | |

| Echimidine N-oxide | AChE inhibition | 0.275–0.769 mM | [2] | |

| Echimidine | AChE inhibition | 0.275–0.769 mM | [2] | |

| 7-O-angeloylretronecine | AChE inhibition | 0.275–0.769 mM | [2] | |

| 7-O-angeloylechinatine-N-oxide | AChE inhibition | 0.53–0.60 mM | [2] | |

| 3′-O-acetylheliosupine-N-oxide | AChE inhibition | 0.53–0.60 mM | [2] | |

| Heliosupine-N-oxide | AChE inhibition | 0.53–0.60 mM | [2] | |

| Heliosupine | AChE inhibition | 0.53–0.60 mM | [2] | |

| Anti-ulcer | ||||

| PA extract (senecionine, integerrimine, retrorsine, usaramine, seneciphylline) | HCl/ethanol-induced gastric ulcer | 32.9% inhibition at 12.5 mg/kg; 42.5% at 25 mg/kg; 66.8% at 50 mg/kg | [4] |

Mechanisms of Pyrrolizidine Alkaloid Pharmacology

The biological effects of PAs are multifaceted, encompassing both pronounced toxicity and potential therapeutic activities. The underlying mechanisms are complex and often initiated by metabolic activation.

Metabolic Activation and Detoxification

The toxicity of unsaturated PAs is not inherent to the parent compound but arises from its metabolic activation, primarily in the liver. Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP3A and CYP2B subfamilies, oxidize the pyrrolizidine nucleus to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[3] These electrophilic metabolites can readily react with cellular nucleophiles.

Conversely, detoxification pathways exist to mitigate the harmful effects of PAs. One major route is hydrolysis of the ester linkages by carboxylesterases, which yields the necine base and necic acids, both of which are generally non-toxic and can be excreted. Another detoxification pathway is N-oxidation of the necine base by flavin-containing monooxygenases (FMOs) and some CYPs to form PA N-oxides (PANOs). PANOs are more water-soluble and are typically excreted in the urine. However, PANOs can be reduced back to the parent PA by gut microbiota or hepatic enzymes, creating a potential reservoir for toxicity.

Mechanisms of Toxicity

The primary mechanism of PA-induced toxicity is the covalent binding of the reactive DHPA metabolites to cellular macromolecules, such as proteins and DNA. This binding disrupts normal cellular function and can lead to a cascade of adverse effects.

Hepatotoxicity: The liver is the primary target organ for PA toxicity. The formation of pyrrole-protein adducts in hepatocytes can lead to enzyme inactivation, disruption of the cytoskeleton, and ultimately cell death. A characteristic lesion associated with PA poisoning is hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease. This condition involves damage to the sinusoidal endothelial cells, leading to obstruction of the hepatic sinusoids, congestion, and necrosis. The toxic cascade involves oxidative stress, the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, and disruption of bile acid homeostasis.

Genotoxicity and Carcinogenicity: DHPAs can also bind to DNA, forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which are key events in the initiation of cancer. The formation of 6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP)-derived DNA adducts is considered a critical step in the tumorigenicity of PAs.[2] Several PAs have been shown to be carcinogenic in animal models, primarily inducing tumors in the liver.

References

- 1. Senecionine - Wikipedia [en.wikipedia.org]

- 2. Retrorsine | C18H25NO6 | CID 5281743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Monocrotaline | C16H23NO6 | CID 9415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lasiocarpine | C21H33NO7 | CID 5281735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PBTK modeling of the pyrrolizidine alkaloid retrorsine to predict liver toxicity in mouse and rat - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Toxicological Profile of Unsaturated Pyrrolizidine Alkaloids: A Technical Guide for Researchers

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of natural toxins produced by thousands of plant species worldwide, most notably within the Boraginaceae, Asteraceae, and Fabaceae families.[1][2] These compounds are secondary metabolites that serve as a defense mechanism against herbivores.[2][3][4] While over 600 PAs and their N-oxides have been identified, a specific subgroup—the 1,2-unsaturated PAs—are of significant concern due to their potent hepatotoxic, genotoxic, and carcinogenic properties.[3][4] Human exposure occurs through the consumption of PA-contaminated food products like herbal teas, honey, spices, and grains, or through the use of certain herbal medicines.[2][3][5][6] This guide provides an in-depth technical overview of the toxicological profile of unsaturated PAs, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Classification

The toxicity of PAs is intrinsically linked to their chemical structure. A PA molecule consists of a necine base, which is a fused, five-membered ring system, esterified with one or more necic acids.[1][7] The critical feature determining toxicity is the presence of a double bond at the C1-C2 position of the necine base.[1][3][8][9]

-

Unsaturated PAs (Toxic): These possess the 1,2-unsaturated double bond and are responsible for the well-documented toxic effects. They are primarily categorized into three types based on the necine base structure: retronecine, heliotridine, and otonecine.[1][3][5][10][11]

-

Saturated PAs (Non-toxic): PAs of the platynecine type lack the 1,2-double bond and are generally considered non-toxic or significantly less toxic because they cannot be metabolically activated to reactive pyrrolic metabolites.[3][10][11][12]

The structure of the necic acid esterified to the base also influences the potency of the alkaloid. For instance, among retronecine-type PAs, open-ring diesters tend to be more potent in producing reactive metabolites than macrocyclic diesters, which are in turn more potent than monoesters.[11]

Toxicokinetics and Metabolic Activation

For PAs to exert their toxic effects, they must undergo metabolic activation, a process that occurs predominantly in the liver.[5]

A. Absorption, Distribution, and Excretion Following oral ingestion, PAs are typically absorbed from the gastrointestinal tract.[5] They are then distributed via the portal vein to the liver, which is the primary site of metabolism.[13] The majority of ingested PAs and their metabolites are excreted in the urine.[5] Due to their lipophilicity, some PAs can also be found in milk and can cross the placenta.[5][13]

B. Metabolism: Bioactivation and Detoxification The liver's cytochrome P450 (CYP) monooxygenases are central to PA metabolism. This process is a delicate balance between toxification and detoxification pathways.

-

Bioactivation (Toxification): The 1,2-unsaturated PAs are oxidized by hepatic CYPs (primarily CYP3A4 and CYP3A5) into highly reactive and unstable pyrrolic esters, known as dehydropyrrolizidine alkaloids (DHPAs).[10][11][14][15][16][17] These DHPAs are strong electrophiles that readily bind to cellular nucleophiles like proteins and DNA, forming adducts that initiate cellular damage.[14][18][19]

-

Detoxification: Two main pathways can prevent toxicity. The first is hydrolysis of the ester bonds, which breaks down the PA into its non-toxic necine base and necic acid components.[5] The second is N-oxidation, which converts the PA into a PA N-oxide.[5][10] While PA N-oxides are less toxic and more water-soluble, they can be reduced back to the parent PA in the gut, creating a potential reservoir of toxicity.[20] Conjugation with glutathione (GSH) is another critical detoxification route, as GSH can bind to and neutralize the reactive DHPAs.[5][16][21]

Figure 1: Metabolic pathways of unsaturated pyrrolizidine alkaloids.

Mechanisms of Toxicity

The formation of DHPAs and their subsequent binding to cellular macromolecules is the central mechanism driving PA toxicity.

A. Hepatotoxicity and Hepatic Sinusoidal Obstruction Syndrome (HSOS) The primary target organ for PA toxicity is the liver.[18][22] Acute, high-dose exposure or chronic, low-dose exposure can lead to a characteristic form of liver damage known as hepatic sinusoidal obstruction syndrome (HSOS), previously called veno-occlusive disease (VOD).[10][14][18][21] HSOS is characterized by damage to the sinusoidal endothelial cells, leading to their detachment, obstruction of the sinusoids, intrahepatic congestion, and ultimately, hemorrhagic necrosis of liver tissue.[10][14] Clinical manifestations include hepatomegaly, ascites, hyperbilirubinemia, and fluid retention.[8][18][21] The formation of pyrrole-protein adducts in the liver is a key initiating event and serves as a biomarker for PA-induced liver injury.[11][14][18]

Figure 2: Pathological progression of PA-induced hepatotoxicity.

B. Genotoxicity and Carcinogenicity Many unsaturated PAs are recognized as genotoxic carcinogens.[3][23][24][25] The electrophilic DHPAs can react with the nucleophilic centers in DNA bases, forming DNA adducts.[7][17][19] These adducts can lead to DNA cross-linking, DNA breaks, chromosomal aberrations, and gene mutations.[7][17] If not repaired, this genetic damage can initiate carcinogenesis. Animal studies have demonstrated that chronic exposure to certain PAs can induce tumors, primarily in the liver (e.g., hepatocellular carcinoma, haemangio-endothelial sarcoma), but also in other organs like the lungs.[19][26]

C. Other Target Organ Toxicity While the liver is the primary target, PA toxicity is not exclusively confined to it. Reactive pyrrolic metabolites formed in the liver can travel through the bloodstream to other organs.[5] The lungs are a notable secondary target, where PAs can cause pulmonary vascular lesions and interstitial damage.[22][27] Renal damage has also been reported in some animal species.[27][28]

Quantitative Toxicological Data

The toxic potency varies significantly among different PAs.[11] In vitro cytotoxicity assays are commonly used to compare the relative toxicity of different compounds.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Alkaloid | PA Type | Cell Line | Assay | IC₂₀ (mM) | Reference |

|---|---|---|---|---|---|

| Clivorine | Otonecine | HepG2 | MTT | 0.013 ± 0.004 | [29] |

| Clivorine | Otonecine | HepG2 | BrdU | 0.066 ± 0.031 | [29] |

| Retrorsine | Retronecine | HepG2 | MTT | 0.27 ± 0.07 | [29] |

| Retrorsine | Retronecine | HepG2 | BrdU | 0.19 ± 0.03 | [29] |

| Platyphylline | Platynecine | HepG2 | MTT | 0.85 ± 0.11 | [29] |

| Platyphylline | Platynecine | HepG2 | BrdU | 1.01 ± 0.40 | [29] |

IC₂₀: Concentration causing 20% inhibition.

Table 2: Regulatory Guidance Values for PA Intake

| Regulatory Body | Guidance Value | Remarks | Reference |

|---|---|---|---|

| BfR (Germany) | 0.007 µg/kg body weight/day | For genotoxic-carcinogenic PAs | [30] |

| EFSA | 0.007 µg/kg body weight/day | Maximum limit for PA intake | [1] |

| BfR (Germany) | 0.1 µg/kg body weight/day | Orientation value for non-carcinogenic effects |[22] |

Factors Influencing Toxicity

Several factors can modify the susceptibility of an individual or species to PA poisoning.

-

Species: There are marked differences in susceptibility among animal species.[27] Pigs are considered the most sensitive, followed by horses and cattle. Sheep and goats are significantly more resistant, which is attributed to more efficient detoxification of PAs by rumen microbes and hepatic enzymes.[13][27][31][32]

-

PA Structure: As noted, the necine base structure (otonecine vs. retronecine) and the type of esterification (diester vs. monoester) significantly impact toxic potency.[11]

-

Age and Sex: Young, growing animals are generally more susceptible to PA toxicity than adults.[13][27]

-

Metabolic Activity: The balance between CYP-mediated bioactivation and detoxification pathways is a critical determinant of toxicity and can vary between individuals and species.[7]

Key Experimental Protocols

The study of PA toxicity involves a range of in vitro and in vivo methodologies.

A. In Vitro Cytotoxicity and Genotoxicity Assays In vitro models are valuable for screening the toxic potential of different PAs and investigating mechanisms of action. Human liver cell lines, such as HepG2 and the more metabolically competent HepaRG cells, are frequently used.[29][33]

Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of concentrations of the test PA for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC₂₀ or IC₅₀ values from the dose-response curve.

Figure 3: Experimental workflow for a standard MTT cytotoxicity assay.

B. In Vivo Animal Studies Animal models, typically rats or mice, are essential for studying the systemic effects of PAs, particularly the development of HSOS and carcinogenicity.

Protocol: Rat Model for PA-Induced Hepatotoxicity

-

Animal Model: Use male Sprague-Dawley or Wistar rats.

-

Acclimatization: Acclimatize animals for at least one week before the experiment.

-

Dosing: Administer the PA (e.g., monocrotaline or retrorsine) via oral gavage or intraperitoneal injection. Dosing can be acute (a single high dose) or chronic (repeated lower doses over weeks or months).[14][34]

-

Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, ascites, and jaundice.[28][35]

-

Sample Collection: Collect blood samples periodically for analysis of liver function biomarkers (e.g., ALT, AST, bilirubin).[34]

-

Necropsy: At the end of the study, euthanize the animals and perform a necropsy.

-

Histopathology: Collect the liver and other organs, fix them in formalin, and process for histopathological examination to assess for features of HSOS, necrosis, fibrosis, and megalocytosis.[14][31]

Conclusion

Unsaturated pyrrolizidine alkaloids are potent natural toxins whose danger lies in their metabolic activation to reactive pyrrolic metabolites. The primary toxicological concern is dose-dependent liver damage, manifesting as HSOS, which can progress to cirrhosis and liver failure.[14][18][21] Furthermore, their demonstrated genotoxicity and carcinogenicity pose a significant long-term health risk, even at low levels of exposure.[19][24] A thorough understanding of their structure-activity relationships, metabolic pathways, and mechanisms of toxicity is critical for accurate risk assessment, the development of potential therapeutic interventions, and ensuring the safety of food and herbal products. The experimental models and protocols outlined in this guide provide a framework for continued research into the complex toxicological profile of these widespread phytotoxins.

References

- 1. mdpi.com [mdpi.com]

- 2. ijmcr.com [ijmcr.com]

- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolizidine alkaloid toxicity in livestock: a paradigm for human poisoning? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Metabolic activation of pyrrolizidine alkaloids: insights into the structural and enzymatic basis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Potential carcinogen? Pyrrolizidine alkaloid levels in dried and deep-frozen spices and herbs too high, report concludes [foodingredientsfirst.com]

- 23. The in vitro genotoxicity potency of mixtures of pyrrolizidine alkaloids can be explained by dose addition of the individual mixture components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Genotoxic carcinogenicity of pyrrolizidine alkaloids: relevance of potency factors for the risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Risk assessment for pyrrolizidine alkaloids detected in (herbal) teas and plant food supplements - WUR [wur.nl]

- 26. Genotoxicity of pyrrolizidine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The first report of pyrrolizidine alkaloid poisoning in a gazelle (Gazella Subgutturosa) – histopathologic diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. vetlexicon.com [vetlexicon.com]

- 29. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. bfr.bund.de [bfr.bund.de]

- 31. tvmdl.tamu.edu [tvmdl.tamu.edu]

- 32. PYRROLIZIDINE ALKALOID POISONING - PATHOLOGY WITH PARTICULAR REFERENCE TO DIFFERENCES IN ANIMAL AND PLANT SPECIES | Semantic Scholar [semanticscholar.org]

- 33. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Pyrrolizidine Alkaloidosis (Senecio Poisoning, Ragwort Poisoning) - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]

mechanism of action of hepatotoxic pyrrolizidine alkaloids

An In-depth Technical Guide on the Core Mechanism of Action of Hepatotoxic Pyrrolizidine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyrrolizidine alkaloids (PAs) represent a large group of phytotoxins, with a significant number being potent hepatotoxins. Their toxicity is not inherent but arises from metabolic activation, primarily within the liver. This guide provides a detailed examination of the core mechanism of action of hepatotoxic PAs, focusing on the bioactivation cascade, the formation of covalent adducts, and the subsequent molecular signaling pathways that culminate in liver injury. Key quantitative data are summarized, and detailed protocols for essential experimental assays are provided to facilitate research and development in this area.

The Core Toxicological Mechanism: Metabolic Activation and Adduct Formation

The hepatotoxicity of PAs is contingent upon a specific structural feature: a 1,2-unsaturated necine base. PAs lacking this double bond, such as those of the platynecine type, are generally considered non-toxic. The toxic potential of unsaturated PAs is realized through a two-step process initiated in the liver.

Bioactivation by Cytochrome P450 Enzymes

The initial and rate-limiting step in PA-induced hepatotoxicity is the bioactivation of the parent alkaloid by hepatic cytochrome P450 (CYP) monooxygenases.[1][2][3] This enzymatic oxidation converts the PA into a highly reactive and unstable pyrrolic ester, known as a dehydropyrrolizidine alkaloid (dehydro-PA).[1] While numerous CYP isoforms can metabolize PAs, members of the CYP3A and CYP2B subfamilies, particularly CYP3A4, are considered the primary drivers of this toxification pathway in humans.[3][4] This metabolic process is depicted in the workflow below.

Formation of Pyrrole-Macromolecule Adducts

Dehydro-PAs are potent electrophiles that readily react with cellular nucleophiles. They covalently bind to proteins and DNA, forming stable pyrrole-protein and pyrrole-DNA adducts.[5] This adduction is the pivotal event that initiates cellular damage. The formation of these adducts impairs the function of critical proteins, disrupts cellular homeostasis, and can lead to mutagenic events through DNA damage, ultimately triggering cytotoxic and genotoxic effects.[1][5] Pyrrole-protein adducts are considered reliable, mechanism-based biomarkers for both exposure to PAs and the subsequent liver injury.[6][7]

Cellular and Molecular Consequences of PA Bioactivation

The formation of pyrrole adducts triggers a cascade of downstream events, leading to cellular dysfunction and death, primarily through the induction of apoptosis and oxidative stress.

Induction of Apoptosis

Hepatotoxic PAs are potent inducers of apoptosis in hepatocytes. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways are activated.

-

Intrinsic (Mitochondrial) Pathway: PAs can cause a decrease in anti-apoptotic proteins like Bcl-xL, leading to mitochondrial outer membrane permeabilization (MOMP).[8] This results in the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the systematic dismantling of the cell.[8]

-

Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of death ligands (e.g., TNF-α) to their corresponding receptors on the cell surface. This engagement leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8. Caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid, linking the extrinsic pathway to the intrinsic mitochondrial pathway.

Induction of Oxidative Stress

PA metabolism and the subsequent cellular damage can lead to the excessive production of reactive oxygen species (ROS).[9][10] This overwhelms the cell's antioxidant defense systems, such as glutathione (GSH), leading to a state of oxidative stress. ROS can directly damage cellular components, including lipids, proteins, and DNA, further exacerbating the injury initiated by pyrrole adducts and contributing to mitochondrial dysfunction.

Quantitative Data on PA-Induced Hepatotoxicity

The toxic potency of PAs varies significantly depending on their chemical structure. Diester PAs are generally more toxic than monoester PAs. The following tables summarize key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of Selected Pyrrolizidine Alkaloids

| Pyrrolizidine Alkaloid | Cell Line | Assay | Endpoint (Concentration) | Reference |

| Clivorine (Otonecine-type) | HepG2 | MTT | IC₂₀ = 0.013 ± 0.004 mM | [11] |

| Retrorsine (Retronecine-type) | HepG2 | MTT | IC₂₀ = 0.27 ± 0.07 mM | [11] |

| Platyphylline (Platynecine-type) | HepG2 | MTT | IC₂₀ = 0.85 ± 0.11 mM | [11] |

| Lasiocarpine | HepG2-CYP3A4 | Cell Viability | EC₅₀ = 12.6 µM (24h) | |

| Seneciphylline | HepG2-CYP3A4 | Cell Viability | EC₅₀ = 26.2 µM (24h) | |

| Europine | HepG2-CYP3A4 | Cell Viability | EC₅₀ ≈ 200-500 µM (72h) | |

| Monocrotaline | HepG2-CYP3A4 | Cell Viability | EC₅₀ ≈ 200-500 µM (72h) |

Table 2: In Vivo Dose-Response Data for Monocrotaline in Rats (24h post-administration)

| Treatment (Oral Dose) | Equivalent Monocrotaline Dose (mmol/kg) | Serum ALT (U/L) | Hepatic Pyrrole-Protein Adducts (nmol/mg protein) |

| Control | 0 | 45.4 ± 3.1 | Not Detected |

| C. sessiliflora extract (0.50 g/kg) | 0.32 | 47.7 ± 2.6 | 0.16 ± 0.02 |

| C. sessiliflora extract (1.09 g/kg) | 0.70 | 114.8 ± 21.7 | 0.38 ± 0.02 |

| C. sessiliflora extract (1.50 g/kg) | 0.96 | 239.5 ± 44.8 | 0.44 ± 0.03 |

| Pure Monocrotaline | 0.80 | 171.7 ± 34.2 | 0.40 ± 0.02 |

| Data adapted from a study on Crotalaria sessiliflora extract.[12][13] |

Key Experimental Protocols

Quantification of Pyrrole-Protein Adducts by UHPLC-MS

This method provides a sensitive and specific quantification of PA exposure by measuring a stable derivative of the pyrrole adducts.

Principle: Tissue- or blood-bound pyrrole-protein adducts are cleaved using acidified ethanolic silver nitrate. This reaction cleaves the pyrrolic moiety from the protein and allows it to react with ethanol, forming a stable, quantifiable derivative, 7,9-di-ethoxy-DHP. This derivative is then analyzed by UHPLC-MS.[14]

Protocol Outline:

-

Sample Preparation: Homogenize liver tissue or use plasma/blood samples directly.

-

Adduct Cleavage and Derivatization:

-

To 100 µL of plasma or tissue homogenate, add an internal standard (e.g., deuterium-labeled 7,9-di-C₂D₅O-DHP).[14]

-

Add 500 µL of freshly prepared 0.1 M silver nitrate (AgNO₃) in absolute ethanol containing 0.1% concentrated sulfuric acid.

-

Incubate the mixture at 60°C for 1 hour in the dark.

-

-

Extraction:

-

After incubation, centrifuge the sample to pellet the precipitated protein and silver salts.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen.

-

-

Reconstitution & Analysis:

-

Reconstitute the residue in a suitable mobile phase (e.g., 50% methanol/water).

-

Inject the sample into a UHPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).

-

Use a C18 column for chromatographic separation.

-

Detect the analyte using electrospray ionization (ESI) in positive mode, monitoring specific multiple reaction monitoring (MRM) transitions for 7,9-di-ethoxy-DHP and the internal standard.

-

-

Quantification: Construct a calibration curve using standards of known concentration to quantify the adduct levels in the samples, typically expressed as nM or nmol/mg protein.[14]

In Vitro Cytotoxicity Assessment using Cell Counting Kit-8 (CCK-8)

Principle: This colorimetric assay measures cell viability based on the reduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.[15][16]

Protocol Outline:

-

Cell Seeding:

-

Seed hepatocytes (e.g., HepG2, HepaRG) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[15]

-

Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).

-

-

Toxicant Exposure:

-

Prepare serial dilutions of the test PA in culture medium.

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the PA (and a vehicle control).[17]

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

CCK-8 Reaction:

-

Add 10 µL of CCK-8 solution directly to each well.[18]

-

Be careful not to introduce bubbles into the wells.

-

Incubate the plate for 1-4 hours in the incubator. The incubation time depends on the cell type and density.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.[18]

-

-

Calculation:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100.

-

Detection of Apoptosis by Western Blot for Caspase Activation

Principle: Apoptosis is executed by caspases, which are activated via proteolytic cleavage of their inactive zymogen (pro-caspase) forms into active subunits. Western blotting can detect this activation by using antibodies that recognize either the cleaved, active forms of caspases (e.g., cleaved caspase-3, -9) or the disappearance of the pro-caspase band.[19][20]

Protocol Outline:

-

Cell Culture and Treatment: Culture hepatocytes in 6-well plates and treat with the desired concentrations of PAs for a specified time.

-

Protein Extraction:

-

Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Scrape the cells, incubate on ice, and then centrifuge to pellet cell debris.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-cleaved caspase-3, anti-pro-caspase-9) overnight at 4°C.

-

Washing: Wash the membrane several times with wash buffer (e.g., TBST).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Perform final washes with wash buffer.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system. The resulting bands will indicate the presence and relative amount of the pro- and cleaved forms of the target caspase. A loading control (e.g., β-actin or GAPDH) should always be included to ensure equal protein loading.[21]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Dependent Toxicokinetics of Selected Pyrrolizidine Alkaloids In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Blood Pyrrole-Protein Adducts--A Biomarker of Pyrrolizidine Alkaloid-Induced Liver Injury in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole-protein adducts - A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pyrrolizidine Alkaloid-Induced Hepatotoxicity Associated with the Formation of Reactive Metabolite-Derived Pyrrole–Protein Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrrole-protein adducts – A biomarker of pyrrolizidine alkaloid-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. toolsbiotech.com [toolsbiotech.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. apexbt.com [apexbt.com]

- 18. dojindo.co.jp [dojindo.co.jp]

- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of toxic pyrrolizidine alkaloids (PAs) and their corresponding N-oxides (PANOs) in various matrices, including honey, herbal teas, milk, and herbal supplements. The protocols are primarily based on the widely accepted and highly sensitive technique of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Pyrrolizidine alkaloids are a large group of natural toxins produced by thousands of plant species worldwide, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[1][2][3] Contamination of food, feed, and herbal products with these compounds is a significant public health concern due to their potential hepatotoxic, genotoxic, and carcinogenic properties.[3][4][5] Regulatory bodies globally have set stringent limits on the maximum allowable levels of PAs in various commodities, necessitating reliable and sensitive analytical methods for their monitoring.[6][7][8]

The most common analytical approach for PA analysis involves extraction from the sample matrix, followed by a clean-up step to remove interfering substances, and subsequent analysis by LC-MS/MS.[9][10][11] This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of a wide range of PAs and PANOs at low concentrations.[6]

Quantitative Data Summary

The following tables summarize the quantitative performance data of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the analysis of 24 PAs in honey, tea, and milk.[4]

Table 1: Method Performance for 24 Pyrrolizidine Alkaloids in Honey [4]

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Intermedine | 0.03 | 0.10 | 85.2 |

| Lycopsamine | 0.03 | 0.10 | 88.9 |

| Echimidine | 0.015 | 0.05 | 92.1 |

| Senecionine | 0.06 | 0.20 | 95.7 |

| Retrorsine | 0.09 | 0.30 | 98.3 |

| Seneciphylline | 0.03 | 0.10 | 90.4 |

| Jacobine | 0.06 | 0.20 | 87.6 |

| Erucifoline | 0.09 | 0.30 | 91.5 |

| Monocrotaline | 0.015 | 0.05 | 93.8 |

| Trichodesmine | 0.03 | 0.10 | 89.2 |

| Intermedine N-oxide | 0.09 | 0.30 | 101.2 |

| Lycopsamine N-oxide | 0.09 | 0.30 | 103.4 |

| Echimidine N-oxide | 0.03 | 0.10 | 99.8 |

| Senecionine N-oxide | 0.15 | 0.50 | 97.5 |

| Retrorsine N-oxide | 0.30 | 1.00 | 94.3 |

| Seneciphylline N-oxide | 0.09 | 0.30 | 96.1 |

| Jacobine N-oxide | 0.15 | 0.50 | 92.8 |

| Erucifoline N-oxide | 0.30 | 1.00 | 90.7 |

| Monocrotaline N-oxide | 0.03 | 0.10 | 98.6 |

| Riddelliine | 0.06 | 0.20 | 85.4 |

| Riddelliine N-oxide | 0.15 | 0.50 | 88.1 |

| Lasiocarpine | 0.015 | 0.05 | 91.3 |

| Lasiocarpine N-oxide | 0.03 | 0.10 | 94.6 |

| Heliotrine | 0.015 | 0.05 | 86.8 |

Table 2: Method Performance for 24 Pyrrolizidine Alkaloids in Tea [4]

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Intermedine | 0.06 | 0.20 | 88.4 |

| Lycopsamine | 0.06 | 0.20 | 91.2 |

| Echimidine | 0.03 | 0.10 | 94.5 |

| Senecionine | 0.15 | 0.50 | 98.9 |

| Retrorsine | 0.23 | 0.75 | 101.6 |

| Seneciphylline | 0.06 | 0.20 | 93.7 |

| Jacobine | 0.15 | 0.50 | 90.1 |

| Erucifoline | 0.23 | 0.75 | 94.3 |

| Monocrotaline | 0.03 | 0.10 | 96.2 |

| Trichodesmine | 0.06 | 0.20 | 92.5 |

| Intermedine N-oxide | 0.23 | 0.75 | 104.1 |

| Lycopsamine N-oxide | 0.23 | 0.75 | 107.6 |

| Echimidine N-oxide | 0.06 | 0.20 | 102.3 |

| Senecionine N-oxide | 0.38 | 1.25 | 100.1 |

| Retrorsine N-oxide | 0.75 | 2.50 | 97.8 |

| Seneciphylline N-oxide | 0.23 | 0.75 | 99.4 |

| Jacobine N-oxide | 0.38 | 1.25 | 95.6 |

| Erucifoline N-oxide | 0.75 | 2.50 | 93.2 |

| Monocrotaline N-oxide | 0.06 | 0.20 | 101.4 |

| Riddelliine | 0.15 | 0.50 | 88.7 |

| Riddelliine N-oxide | 0.38 | 1.25 | 90.9 |

| Lasiocarpine | 0.03 | 0.10 | 94.1 |

| Lasiocarpine N-oxide | 0.06 | 0.20 | 97.3 |

| Heliotrine | 0.03 | 0.10 | 89.5 |

Table 3: Method Performance for 24 Pyrrolizidine Alkaloids in Milk [4]

| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) |

| Intermedine | 0.028 | 0.092 | 87.3 |

| Lycopsamine | 0.028 | 0.092 | 90.1 |

| Echimidine | 0.014 | 0.045 | 93.8 |

| Senecionine | 0.068 | 0.227 | 97.2 |

| Retrorsine | 0.102 | 0.341 | 100.5 |

| Seneciphylline | 0.028 | 0.092 | 92.6 |

| Jacobine | 0.068 | 0.227 | 89.4 |

| Erucifoline | 0.102 | 0.341 | 93.1 |

| Monocrotaline | 0.014 | 0.045 | 95.7 |

| Trichodesmine | 0.028 | 0.092 | 91.8 |

| Intermedine N-oxide | 0.102 | 0.341 | 103.2 |

| Lycopsamine N-oxide | 0.102 | 0.341 | 106.9 |

| Echimidine N-oxide | 0.028 | 0.092 | 101.7 |

| Senecionine N-oxide | 0.170 | 0.568 | 99.3 |

| Retrorsine N-oxide | 0.341 | 1.136 | 96.5 |

| Seneciphylline N-oxide | 0.102 | 0.341 | 98.2 |

| Jacobine N-oxide | 0.170 | 0.568 | 94.9 |

| Erucifoline N-oxide | 0.341 | 1.136 | 92.4 |

| Monocrotaline N-oxide | 0.028 | 0.092 | 100.8 |

| Riddelliine | 0.068 | 0.227 | 87.9 |

| Riddelliine N-oxide | 0.170 | 0.568 | 90.2 |

| Lasiocarpine | 0.014 | 0.045 | 93.4 |

| Lasiocarpine N-oxide | 0.028 | 0.092 | 96.8 |

| Heliotrine | 0.014 | 0.045 | 88.6 |

Experimental Protocols

The following protocols describe the sample preparation and instrumental analysis for the determination of PAs in honey, tea, and milk.

Protocol 1: Sample Preparation

This protocol outlines the extraction and solid-phase extraction (SPE) clean-up of PAs from various matrices.[4][6][12]

Materials and Reagents:

-

Homogenized sample (honey, tea, milk)

-

2% Formic acid in water

-

Methanol

-

5% Ammonia in methanol

-

Water (HPLC grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., strong cation exchange)

-

Polyethylene centrifuge tubes (50 mL and 15 mL)

-

0.22 µm filter membrane (hydrophilic PTFE)

-

High-speed refrigerated centrifuge

-

Centrifugal concentrator

Procedure:

-

Extraction:

-

Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL polyethylene centrifuge tube.

-

Add 10 mL of 2% formic acid in water.

-

Shake vigorously for 15 minutes.

-

Centrifuge the mixture for 10 minutes at 10,000 rpm and 30 °C.

-

Transfer the supernatant into a new 15 mL polypropylene tube through a 0.22 µm filter membrane.

-

-

Solid-Phase Extraction (SPE) Clean-up:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the filtered extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 2 mL of water, followed by 2 mL of 30% or 40% methanol.

-

Elute the PAs with 1 mL of methanol followed by 1 mL of 5% ammonia in methanol. Combine the eluents.

-

Concentrate the combined eluents using a centrifugal concentrator at 30 °C.

-

Redissolve the residue in 0.1 mL of 5% methanol.

-

Centrifuge the resulting solution prior to LC-MS/MS analysis.

-

Protocol 2: UHPLC-MS/MS Analysis

This protocol details the instrumental conditions for the separation and detection of PAs.[4]

Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm)

-

Column Temperature: 40 °C

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL

-

Gradient Elution Program:

-

0–1 min, 5% B

-

1–10 min, 5–80% B

-

10–14 min, 80% B

-

14–15 min, 80–5% B

-

15–16 min, 5% B

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Note: Specific MRM transitions for each PA should be optimized based on the instrument used.

Alternative and Complementary Methods

While LC-MS/MS is the predominant technique, other methods have also been employed for PA analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of PAs, but it often requires derivatization of the analytes to increase their volatility.[11][13] This method is generally less suitable for the direct analysis of non-volatile PANOs.[14]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a sample preparation method that involves liquid-liquid extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up.[1] It can be a faster alternative to traditional SPE for some matrices.

-

QuPPe (Quick Polar Pesticides Method): This method uses acidified methanol for extraction and is particularly suited for polar compounds like PAs and PANOs.[1]

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the routine monitoring of pyrrolizidine alkaloids in a variety of food and herbal matrices. The detailed protocols and performance data presented in these application notes can serve as a valuable resource for laboratories involved in food safety testing, quality control of herbal products, and research in toxicology and drug development. Adherence to validated analytical methods is crucial for ensuring consumer safety and compliance with regulatory standards.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolizidine Alkaloids in Foods, Herbal Drugs, and Food Supplements: Chemistry, Metabolism, Toxicological Significance, Analytical Methods, Occurrence, and Challenges for Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. jfda-online.com [jfda-online.com]

- 6. lcms.cz [lcms.cz]

- 7. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Update on analytical methods for toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. bfr.bund.de [bfr.bund.de]

- 13. Determination of pyrrolizidine alkaloid metabolites from mouse liver microsomes using tandem mass spectrometry and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Note: Quantification of Nilgirine using HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Nilgirine, a pyrrolizidine alkaloid, in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The methodologies are based on established protocols for pyrrolizidine alkaloids (PAs).

Introduction

This compound is a pyrrolizidine alkaloid (PA), a class of natural toxins produced by various plant species. Due to their potential hepatotoxicity and carcinogenicity, sensitive and accurate quantification of PAs like this compound is crucial in food safety, herbal medicine quality control, and toxicological research[1]. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred analytical technique due to its high selectivity, sensitivity, and ability to provide structural information for confirmation[2][3].

This protocol details the sample preparation, chromatographic separation, and mass spectrometric detection conditions for analyzing this compound. The method employs a robust extraction and cleanup procedure followed by a sensitive LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for matrices such as herbal teas, plant material, and honey. The goal of sample preparation is to extract the analyte from the complex matrix and remove interfering components like proteins, lipids, and salts[4][5][6][7].

Materials:

-

Homogenized sample

-

Extraction Solvent: 0.05 M Sulfuric Acid in 50% Methanol[2] or 2% Formic Acid in water[3]

-

SPE Cartridge: Oasis MCX (Mixed-Mode Cation Exchange)[2]

-

Washing Solvents: Water, Methanol

-

Elution Solvent: 5% Ammoniated Methanol[3]

-

Reconstitution Solvent: 5-10% Methanol in water

Procedure:

-

Extraction: Weigh 1-2 g of the homogenized sample into a centrifuge tube[2][3]. Add 10-40 mL of Extraction Solvent[2][3].

-

Shake or vortex the mixture for 15-30 minutes to ensure thorough extraction[2][3].

-

Centrifuge the extract for 10 minutes at approximately 10,000 rpm[3].

-

SPE Cleanup: Condition the Oasis MCX SPE cartridge with methanol followed by water.

-

Load a portion of the supernatant (e.g., 0.5-2 mL) onto the conditioned SPE cartridge[2][3].

-

Wash the cartridge with water and then 30-40% methanol to remove interferences[3].

-

Elute the analyte (this compound) using the Elution Solvent[3].

-

Final Step: Evaporate the eluent to dryness under a gentle stream of nitrogen at 30-40 °C[3][8].

-

Reconstitute the residue in a known volume (e.g., 0.1-1 mL) of Reconstitution Solvent[3]. The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic conditions are optimized to achieve good separation of the analyte from matrix components. A C18 reversed-phase column is commonly used for PA analysis[2][3][8].

| Parameter | Recommended Condition |

| HPLC System | UHPLC/HPLC System (e.g., Shimadzu Nexera, Agilent, Waters Acquity)[2][3][8] |

| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent C18 column[3] |

| Mobile Phase A | 0.1% Formic Acid and/or 5 mM Ammonium Formate in Water[1][3] |

| Mobile Phase B | 0.1% Formic Acid and/or 5 mM Ammonium Formate in Methanol[1][3] |

| Flow Rate | 0.3 mL/min[2][3] |

| Column Temp. | 30-40 °C[1][2][8] |

| Injection Volume | 3-10 µL[1][2][3] |

| Gradient Elution | See Table 2 for a typical gradient program. |

Table 2: Example Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 99 | 1 |

| 1.5 | 99 | 1 |

| 3.0 | 85 | 15 |

| 10.0 | 70 | 30 |

| 12.0 | 5 | 95 |

| 14.0 | 5 | 95 |

| 14.1 | 99 | 1 |

| 16.0 | 99 | 1 |

Note: This gradient is a starting point and should be optimized for the specific application.

Mass Spectrometry